![molecular formula C18H17FN2O3 B4981765 3-[(4-ethoxyphenyl)amino]-1-(2-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4981765.png)
3-[(4-ethoxyphenyl)amino]-1-(2-fluorophenyl)-2,5-pyrrolidinedione
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Overview
Description
3-[(4-ethoxyphenyl)amino]-1-(2-fluorophenyl)-2,5-pyrrolidinedione is a chemical compound that belongs to the class of pyrrolidinediones. It is also known as EFPI-DOD or D-1. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and biological research.
Mechanism of Action
The mechanism of action of 3-[(4-ethoxyphenyl)amino]-1-(2-fluorophenyl)-2,5-pyrrolidinedione is not well understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes or proteins, which are involved in the regulation of various biological processes.
Biochemical and Physiological Effects:
Studies have demonstrated that 3-[(4-ethoxyphenyl)amino]-1-(2-fluorophenyl)-2,5-pyrrolidinedione exhibits significant biochemical and physiological effects. It has been shown to possess anti-inflammatory, anticancer, and antiviral properties. Moreover, the compound has been shown to modulate the activity of certain ion channels, which are involved in the regulation of neuronal activity.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-[(4-ethoxyphenyl)amino]-1-(2-fluorophenyl)-2,5-pyrrolidinedione in lab experiments is its high potency and selectivity. The compound exhibits a high degree of selectivity towards certain enzymes or proteins, which makes it an ideal tool for studying their biological functions. However, one of the limitations of using this compound is its relatively high cost.
Future Directions
There are several future directions in which the research on 3-[(4-ethoxyphenyl)amino]-1-(2-fluorophenyl)-2,5-pyrrolidinedione can be directed. Some of these directions include:
1. Further investigation of the mechanism of action of the compound.
2. Development of more efficient and cost-effective synthesis methods.
3. Exploration of the potential applications of the compound in drug development.
4. Investigation of the compound's effects on other ion channels and their potential applications in neuroscience.
5. Investigation of the compound's effects on other biological processes, such as metabolism and immune response.
In conclusion, 3-[(4-ethoxyphenyl)amino]-1-(2-fluorophenyl)-2,5-pyrrolidinedione is a promising compound that has potential applications in various fields of scientific research. Its high potency and selectivity make it an ideal tool for studying the biological functions of certain enzymes or proteins. Further research on the compound's mechanism of action and potential applications is warranted.
Synthesis Methods
The synthesis of 3-[(4-ethoxyphenyl)amino]-1-(2-fluorophenyl)-2,5-pyrrolidinedione involves the reaction of 2,5-dioxopyrrolidin-1-yl 4-ethoxybenzoate with 2-fluorobenzaldehyde in the presence of a base. The reaction proceeds through a one-pot three-component reaction, which results in the formation of the desired compound in good yield.
Scientific Research Applications
The potential applications of 3-[(4-ethoxyphenyl)amino]-1-(2-fluorophenyl)-2,5-pyrrolidinedione in scientific research are vast. It has been shown to exhibit promising results in various fields, including medicinal chemistry, drug development, and biological research.
properties
IUPAC Name |
3-(4-ethoxyanilino)-1-(2-fluorophenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c1-2-24-13-9-7-12(8-10-13)20-15-11-17(22)21(18(15)23)16-6-4-3-5-14(16)19/h3-10,15,20H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEDUQJMDKCNBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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